![molecular formula C6H12ClNO B2666223 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2197502-05-7](/img/structure/B2666223.png)

3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

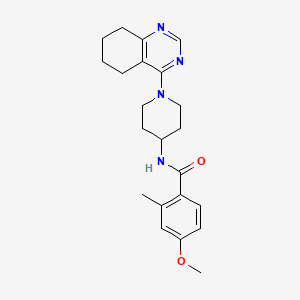

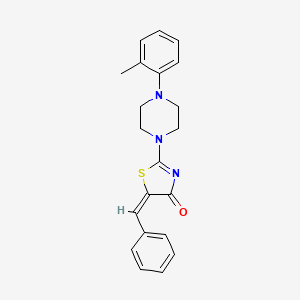

“3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2197502-05-7 . It has a molecular weight of 149.62 . The IUPAC name for this compound is 3-methoxybicyclo [1.1.1]pentan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride” is 1S/C6H11NO.ClH/c1-8-6-2-5 (7,3-6)4-6;/h2-4,7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis Routes and Scalability

From a medicinal chemistry perspective, bicyclo[1.1.1]pentan-1-amine serves as a critical moiety. A new route for synthesizing this compound involves reducing 1-azido-3-iodobicyclo[1.1.1]pentane, offering a scalable and flexible alternative for producing bicyclo[1.1.1]pentan-1-amine derivatives (Goh et al., 2014). Additionally, a direct synthesis method from [1.1.1]propellane to 3-alkylbicyclo[1.1.1]pentan-1-amines has been reported, demonstrating the utility of magnesium amides and alkyl electrophiles for incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).

Photochemical Applications

A photochemical formal (4 + 2)-cycloaddition approach allows the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines, showcasing an innovative method to transform the bicyclo[1.1.1]pentane skeleton into a more complex structure. This process yields sp3-rich primary amine building blocks, enhancing the diversity of chemical structures accessible for medicinal chemistry (Harmata et al., 2021).

pH-Responsive Materials

Research into pH-responsive materials has led to the synthesis of a diblock copolymer with cadaverine side groups, demonstrating the potential for developing new materials with specific responses to environmental pH changes. This innovation could have implications for targeted drug delivery and gene therapy applications (Wang et al., 2012).

Radical Fluorination

The synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine showcases the use of radical fluorination, a technique that opens up new avenues for accessing fluorinated compounds. These compounds are increasingly important in drug discovery due to their potential for improving pharmacological properties (Goh & Adsool, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-methoxybicyclo[1.1.1]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-8-6-2-5(7,3-6)4-6;/h2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSPRTKNILCJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC(C1)(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2666145.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2666147.png)

![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)

![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)

![2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666159.png)

![1-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2666162.png)